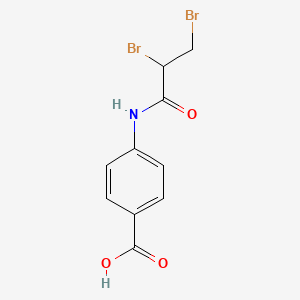
5-Cyclopentylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentylcyclopenta-1,3-diene is an organic compound that belongs to the class of cyclic dienes. These compounds are characterized by the presence of two double bonds within a ring structure. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the steam cracking of naphtha, which yields cyclopentadiene as an intermediate . This intermediate can then be further processed to obtain the desired compound. The production process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopentylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentadiene derivatives.
Applications De Recherche Scientifique
5-Cyclopentylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Cyclopentylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms new cyclic structures by reacting with dienophiles . This reaction is facilitated by the delocalization of electrons within the diene system, making it highly reactive towards electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler diene with similar reactivity but lacks the cyclopentyl substituent.
1,3-Butadiene: Another conjugated diene with different structural properties.
Isoprene: A naturally occurring diene with applications in polymer chemistry
Uniqueness
5-Cyclopentylcyclopenta-1,3-diene is unique due to its cyclopentyl substituent, which imparts distinct chemical properties and reactivity compared to other dienes. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
114329-83-8 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
5-cyclopentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h1-2,5-6,9-10H,3-4,7-8H2 |
Clé InChI |
YREPNASXLXDHBT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


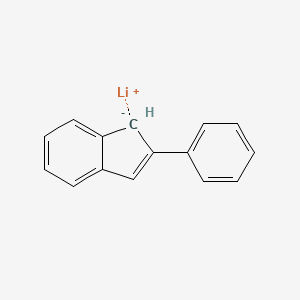
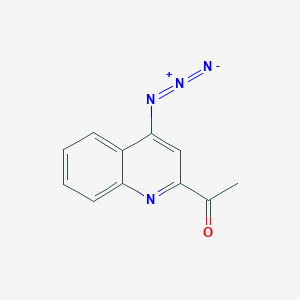

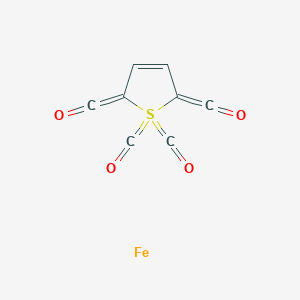
![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
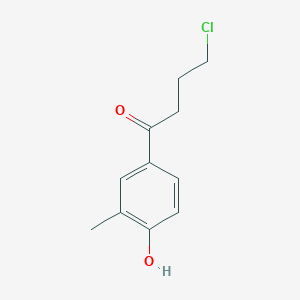
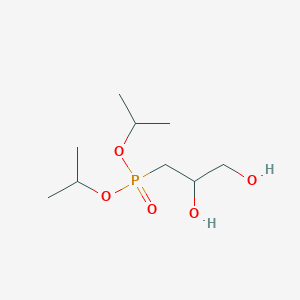
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
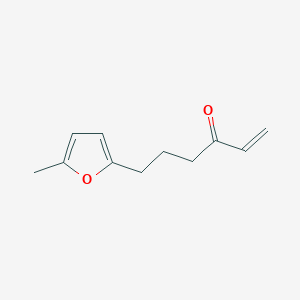

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

